molecular formula C19H19FN2O B140283 Desmethylescitalopram CAS No. 144025-14-9

Desmethylescitalopram

Katalognummer B140283
CAS-Nummer: 144025-14-9
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: PTJADDMMFYXMMG-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desmethylescitalopram, also known as desmethylcitalopram (DCIT), is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and various anxiety disorders . It is formed in vivo and has been detected in various biological samples, including plasma and breast milk . The presence of desmethylescitalopram in these fluids is indicative of the metabolism of citalopram in the body and its potential pharmacological effects.

Synthesis Analysis

The synthesis of desmethylescitalopram has been improved in recent studies. An efficient method involves the N-demethylation of citalopram using 1-chloroethyl chloroformate, yielding desmethylescitalopram with a high yield of 87% . This improved synthesis provides a more straightforward approach to obtaining desmethylescitalopram for further study and potential clinical application.

Molecular Structure Analysis

Desmethylescitalopram retains the core structure of citalopram but lacks a methyl group, which is removed during the metabolic process. The molecular structure of desmethylescitalopram is crucial for its interaction with biological targets, such as the serotonin transporter, which is responsible for its antidepressant effects. The stereoselective determination of citalopram and desmethylescitalopram is important as the different enantiomers may have varying pharmacological profiles .

Chemical Reactions Analysis

Desmethylescitalopram is formed through the metabolic pathways of citalopram, primarily in the liver. The process involves the demethylation of citalopram, which can be influenced by various factors, including genetic polymorphisms of metabolizing enzymes. The metabolite itself can undergo further reactions, such as oxidation, to form secondary metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of desmethylescitalopram have been characterized through various analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS) have been used to measure desmethylescitalopram in biological samples . These methods provide information on the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The extraction recovery, calibration range, and precision of these methods are critical for accurate quantification and monitoring of desmethylescitalopram in clinical settings .

Wissenschaftliche Forschungsanwendungen

Therapeutic Drug Monitoring

  • Field : Psychiatry
  • Application : Therapeutic Drug Monitoring (TDM) of Citalopram in depression .
  • Methods : Clinical studies were conducted to evaluate the correlation between the plasma Citalopram concentration and treatment outcomes in patients with depression receiving Citalopram treatment . Outcomes measured included efficacy, safety, medication adherence, and cost-related outcomes .
  • Results : Three studies revealed the plasma Citalopram concentration-response relationship and proposed a lower limit of 50 or 53 ng/mL . One study reported more Adverse Drug Events (ADEs) in the low-concentration group (<50 ng/mL vs. >50 ng/mL) .

Metabolic Transformation

  • Field : Biochemistry
  • Application : In vitro metabolic transformation of Citalopram .
  • Methods : The study involved the determination of the metabolic transformation of Citalopram to Desmethylescitalopram .
  • Results : Citalopram showed concentration-dependent Desmethylescitalopram formation with Vmax = 1781 pmol/min/mg and Km = 29.7 μM . The presence of ellipticine, a specific CYP1A inhibitor, in the incubations reduced the formation of Desmethylescitalopram by 30–100% depending on the applied concentration .

Saliva-Based Therapeutic Drug Monitoring

  • Field : Pharmacology
  • Application : The study aimed to develop a method for the simultaneous determination of selected antidepressants and their metabolites in human saliva .
  • Methods : The method involved the use of supported liquid extraction (SLE) to isolate antidepressants and their metabolites from saliva . The proposed method was validated by determining its linearity for saliva concentrations in the range 10–1000 ng/mL .
  • Results : For all the analyzed compounds, a linear relationship between the analytical signal and analyte concentration was obtained (R 2 > 0.99), with the intra- and inter-day precisions expressed as a coefficient of variation (% CV) below 15% in all tested cases .

Systematic Review of Therapeutic Drug Monitoring

  • Field : Psychiatry
  • Application : This systematic review aimed to evaluate the relationship between plasma Citalopram concentration and treatment outcomes in depression .
  • Methods : The review included clinical studies evaluating the correlation between the plasma Citalopram concentration and treatment outcomes in patients with depression receiving Citalopram treatment .
  • Results : Eleven studies involving 538 patients were included in total. Three studies revealed the plasma Citalopram concentration-response relationship and proposed a lower limit of 50 or 53 ng/mL .

Isolation of Antidepressants and Their Metabolites from Saliva

  • Field : Biomedicine
  • Application : The study aimed to isolate antidepressants and their metabolites from saliva using Supported Liquid Extraction (SLE) .
  • Methods : The method involved the use of SLE to isolate antidepressants and their metabolites from saliva . The proposed method was validated by determining its linearity for saliva concentrations in the range 10–1000 ng/mL .
  • Results : For all the analyzed compounds, a linear relationship between the analytical signal and analyte concentration was obtained (R 2 > 0.99), with the intra- and inter-day precisions expressed as a coefficient of variation (% CV) below 15% in all tested cases .

In Vitro Metabolic Transformation of Citalopram

  • Field : Biochemistry
  • Application : The study involved the determination of the metabolic transformation of Citalopram to Desmethylescitalopram .
  • Methods : Citalopram showed concentration-dependent Desmethylescitalopram formation with Vmax = 1781 pmol/min/mg and Km = 29.7 μM . The presence of ellipticine, a specific CYP1A inhibitor, in the incubations reduced the formation of Desmethylescitalopram by 30–100% depending on the applied concentration .
  • Results : The study showed that the metabolic transformation of Citalopram to Desmethylescitalopram was significantly influenced by the presence of ellipticine, a specific CYP1A inhibitor .

Eigenschaften

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335276
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylescitalopram

CAS RN

144025-14-9
Record name Desmethylescitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144025149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylescitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144025-14-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLESCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68457TFE9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylescitalopram
Reactant of Route 2
Reactant of Route 2
Desmethylescitalopram
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Desmethylescitalopram
Reactant of Route 4
Reactant of Route 4
Desmethylescitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desmethylescitalopram
Reactant of Route 6
Desmethylescitalopram

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.